3-Azetidineacetaldehyde, 1-methyl-
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Overview
Description
3-Azetidineacetaldehyde, 1-methyl- is a nitrogen-containing heterocyclic compound. Azetidines, in general, are four-membered ring structures that exhibit significant ring strain, making them highly reactive and valuable in various chemical reactions. The presence of the nitrogen atom in the ring imparts unique properties to these compounds, making them useful in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines can be achieved through several methods, including ring contraction, cycloaddition reactions, C–H activation, and coupling with Grignard reagents . One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often involves the use of efficient and scalable methods such as microwave-assisted synthesis and catalytic processes. These methods provide high yields and are suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Azetidineacetaldehyde, 1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of azetidines is driven by the considerable ring strain, which makes them highly reactive under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include Grignard reagents, organoboronates, and alkyl iodides. Conditions such as microwave irradiation and the use of catalysts like copper and nickel are often employed to facilitate these reactions .
Major Products: The major products formed from the reactions of azetidines include functionalized azetidines, azetidine-2-carboxylic acids, and various heterocyclic compounds .
Scientific Research Applications
3-Azetidineacetaldehyde, 1-methyl- has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, azetidines are used as building blocks for the synthesis of bioactive molecules and pharmaceuticals . They are also employed in polymerization reactions and as chiral templates in asymmetric synthesis . In biology, azetidines are studied for their potential as enzyme inhibitors and antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Azetidineacetaldehyde, 1-methyl- involves its interaction with molecular targets and pathways in biological systems. The ring strain in azetidines allows for the formation of reactive intermediates that can interact with enzymes and other biomolecules, leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Azetidineacetaldehyde, 1-methyl- include aziridines and pyrrolidines. Aziridines are three-membered nitrogen-containing rings, while pyrrolidines are five-membered rings .
Uniqueness: The uniqueness of azetidines lies in their intermediate ring strain, which provides a balance between reactivity and stability. This makes them more stable than aziridines but more reactive than pyrrolidines, offering a unique combination of properties that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-(1-methylazetidin-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H11NO/c1-7-4-6(5-7)2-3-8/h3,6H,2,4-5H2,1H3 |
InChI Key |
NILDFBBUVMNTPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)CC=O |
Origin of Product |
United States |
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